Cas no 161372-20-9 (6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one)

6-(1H-1,2,3,4-テトラゾール-5-イル)-4H,7H-1,2,4-トリアゾロ[1,5-a]ピリミジン-7-オンは、複素環化合物の一種であり、テトラゾール基とトリアゾロピリミジン骨格を有する高機能な中間体です。この化合物は、医薬品や農薬の開発において重要な役割を果たす可能性があり、特に生物活性分子の設計において有用な構造単位を提供します。その特異的な分子構造により、標的タンパク質との高い親和性や選択性が期待され、新規薬剤候補の探索に適しています。また、安定性に優れ、合成プロセスにおける取り扱い性も良好です。

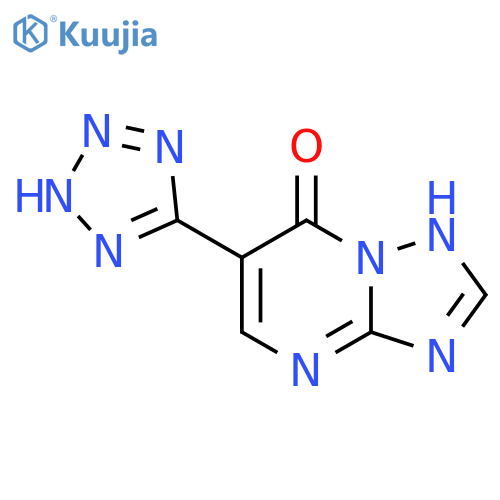

161372-20-9 structure

商品名:6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one

CAS番号:161372-20-9

MF:C6H4N8O

メガワット:204.148958206177

MDL:MFCD24589686

CID:4609172

PubChem ID:15090436

6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one 化学的及び物理的性質

名前と識別子

-

- 6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

- [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-(2H-tetrazol-5-yl)-

- 6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one

-

- MDL: MFCD24589686

- インチ: 1S/C6H4N8O/c15-5-3(4-10-12-13-11-4)1-7-6-8-2-9-14(5)6/h1-2H,(H,7,8,9)(H,10,11,12,13)

- InChIKey: CHUWWWHGKCHHAH-UHFFFAOYSA-N

- ほほえんだ: C12N=CNN1C(=O)C(C1=NNN=N1)=CN=2

6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-297082-5.0g |

6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

161372-20-9 | 95% | 5.0g |

$4349.0 | 2023-02-28 | |

| Enamine | EN300-297082-10.0g |

6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

161372-20-9 | 95% | 10.0g |

$6450.0 | 2023-02-28 | |

| Enamine | EN300-297082-10g |

6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

161372-20-9 | 95% | 10g |

$6450.0 | 2023-09-06 | |

| A2B Chem LLC | AV98415-250mg |

6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

161372-20-9 | 95% | 250mg |

$818.00 | 2024-04-20 | |

| 1PlusChem | 1P01B4XB-2.5g |

6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

161372-20-9 | 95% | 2.5g |

$3696.00 | 2024-06-20 | |

| A2B Chem LLC | AV98415-50mg |

6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

161372-20-9 | 95% | 50mg |

$401.00 | 2024-04-20 | |

| 1PlusChem | 1P01B4XB-1g |

6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

161372-20-9 | 95% | 1g |

$1702.00 | 2025-03-19 | |

| Enamine | EN300-297082-0.1g |

6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

161372-20-9 | 95% | 0.1g |

$518.0 | 2023-09-06 | |

| Enamine | EN300-297082-0.5g |

6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

161372-20-9 | 95% | 0.5g |

$1170.0 | 2023-09-06 | |

| Enamine | EN300-297082-0.05g |

6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

161372-20-9 | 95% | 0.05g |

$347.0 | 2023-09-06 |

6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

161372-20-9 (6-(1H-1,2,3,4-tetrazol-5-yl)-4H,7H-1,2,4triazolo1,5-apyrimidin-7-one) 関連製品

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量